Ebelactone a
Overview
Description
Ebelactone A is a β-lactone enzyme inhibitor that was first isolated from a cultured strain of soil actinomycetes . It has the inhibitory effect on Esterases (IC50 is 0.56 μg/mL), Pancreatic lipase (IC50 is 0.003 μg/mL) and Cutinase on fungal cells .
Synthesis Analysis
A highly stereoselective total synthesis of Ebelactone A, a β‐lactam inhibitor of several therapeutically important enzymes, is described . The synthesis features the use of a Hoppe homoaldol reaction and a Cu (I)-mediated 1,2-metallate rearrangement of a metallated enol carbamate as key fragment linkage reactions .Chemical Reactions Analysis
Ebelactone A is a potent inactivator of homoserine transacetylase from Haemophilus influenzae .Physical And Chemical Properties Analysis
Ebelactone A is a colorless powder with a molecular formula of C20H34O4 and a molecular weight of 338.48 . It is soluble in Ethanol .Scientific Research Applications
Inhibition of Pancreatic Lipase and Fat Absorption
Ebelactone A, along with ebelactone B, are natural products from Streptomyces aburaviensis and potent inhibitors of pancreatic lipase, an enzyme crucial for the absorption of dietary triglycerides. Studies have shown that ebelactone B can inhibit the intestinal absorption of fat in rats, leading to decreased serum levels of triglycerides and cholesterol, indicating potential applications in the prophylaxis or treatment of hyperlipidemia and obesity (Nonaka et al., 1996).
Biosynthesis Pathways
Research into the biosynthetic pathways of ebelactone A and B using 13C NMR spectroscopy has revealed that ebelactone A is derived from acetic acid and propionic acids, providing insights into the molecular assembly and potential for bioengineering of these compounds (Uotani et al., 1982).
Role in Cardiovascular Health
Ebelactone B has been studied for its role in suppressing platelet aggregation in hypertensive rats, suggesting potential benefits in cardiovascular health. This compound inhibits extracellular serine carboxypeptidase cathepsin A-like enzymes, which are involved in blood clotting and hypertension. The findings indicate that ebelactone B could be an effective antiaggregatory agent (Ostrowska et al., 2005).
Chemical Structure and Analysis
The chemical structures of ebelactone A and B have been elucidated through spectral analyses, providing a foundation for further chemical and pharmacological studies (Uotani et al., 1982).
Potential Diuretic and Natriuretic Effects
Ebelactone B has shown potential as a diuretic and natriuretic agent in anesthetized rats, acting by increasing urinary kinin levels. This effect could have implications for the treatment of conditions related to fluid and electrolyte balance (Majima et al., 1994).
Hypertension Prevention
Prolonged administration of ebelactone B has been shown to inhibit the development of hypertension in rats, suggesting a role in the prevention and treatment of hypertension-related disorders (Ito et al., 1999).
Beta-Lactone Biosynthesis
Studies on ebelactone A's biosynthesis have indicated that its beta-lactone ring formation does not depend on a thioesterase, challenging previous assumptions and providing new insights into polyketide biosynthesis (Wyatt et al., 2013).
Future Directions
properties
IUPAC Name |
4-[(E)-9-hydroxy-4,6,8,10-tetramethyl-7-oxododec-4-en-2-yl]-3-methyloxetan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O4/c1-8-12(3)17(21)15(6)18(22)13(4)9-11(2)10-14(5)19-16(7)20(23)24-19/h9,12-17,19,21H,8,10H2,1-7H3/b11-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOISDAHQBUYEAF-PKNBQFBNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(C)C(=O)C(C)C=C(C)CC(C)C1C(C(=O)O1)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C(C(C)C(=O)C(C)/C=C(\C)/CC(C)C1C(C(=O)O1)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-9-hydroxy-4,6,8,10-tetramethyl-7-oxododec-4-en-2-yl]-3-methyloxetan-2-one | |
CAS RN |
76808-16-7 | |
Record name | ebelactone a | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335650 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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